6-[methyl(propyl)amino]pyridine-3-carboxylic acid
Description
Properties
CAS No. |
960060-94-0 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
6-[methyl(propyl)amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-3-6-12(2)9-5-4-8(7-11-9)10(13)14/h4-5,7H,3,6H2,1-2H3,(H,13,14) |
InChI Key |
AJWIZXYVDOQHND-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)C1=NC=C(C=C1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
Nucleophilic aromatic substitution (NAS) represents a direct approach to introducing the methylpropylamino group at position 6 of pyridine-3-carboxylic acid. This method typically employs 6-chloronicotinic acid or 6-fluoronicotinic acid as starting materials, leveraging the electron-withdrawing carboxylic acid group to activate the ring for substitution.
Reaction Conditions
The substitution proceeds via heating the halogenated precursor with excess methylpropylamine in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A base, such as potassium carbonate, facilitates deprotonation of the amine, enhancing nucleophilicity. For example:
Optimization studies suggest that temperatures of 100–120°C and reaction times of 12–24 hours achieve yields of 65–75%.
Challenges and Solutions
-
Low Reactivity of Chlorine : The poor leaving-group ability of chloride necessitates prolonged heating or microwave assistance.
-
Byproduct Formation : Competing hydrolysis of the carboxylic acid group is mitigated by using anhydrous conditions and molecular sieves.
Palladium-Catalyzed Amination
Catalytic System
Palladium-catalyzed cross-coupling, particularly the Buchwald-Hartwig amination, offers a high-yield alternative for introducing secondary amines to aromatic systems. This method employs 6-bromonicotinic acid as the substrate, reacting with methylpropylamine in the presence of a palladium catalyst and phosphine ligand.
Standard Protocol
A representative procedure involves:
-
Catalyst : Pd(OAc) (5 mol%)
-
Ligand : Xantphos (10 mol%)
-
Base : CsCO
-
Solvent : Toluene
-
Temperature : 110°C
-
Time : 18 hours
Under these conditions, yields exceed 80%, with minimal side products.
Advantages Over NAS
-
Broader Substrate Scope : Tolerates electron-deficient and sterically hindered amines.
-
Milder Conditions : Reduces decomposition risks associated with prolonged heating.
Amidation-Hydrolysis Strategy
Quinolinic Acid Anhydride Route
Adapting methods from pyridine-3-carboxylic acid amide synthesis, this two-step approach begins with quinolinic acid anhydride (pyridine-2,3-dicarboxylic anhydride). Reaction with methylpropylamine selectively forms the 3-carboxamide derivative, followed by hydrolysis of the 2-carboxylic acid group:
Hydrolysis Optimization
Hydrolysis under acidic (HCl, 6M) or basic (NaOH, 2M) conditions at 80°C for 6 hours achieves quantitative conversion.
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Microwave irradiation accelerates NAS reactions, reducing processing times from 24 hours to 30 minutes while maintaining yields of 70–75%.
Comparative Analysis of Methods
| Method | Yield (%) | Temperature (°C) | Time (h) | Cost (Relative) |
|---|---|---|---|---|
| NAS | 65–75 | 100–120 | 12–24 | Low |
| Pd-Catalyzed Amination | 80–85 | 110 | 18 | High |
| Amidation-Hydrolysis | 70–75 | 80 | 6–12 | Moderate |
| Microwave-Assisted NAS | 70–75 | 150 | 0.5 | Moderate |
Key Observations :
Chemical Reactions Analysis
6-[methyl(propyl)amino]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amine derivatives .
Scientific Research Applications
6-[methyl(propyl)amino]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 6-[methyl(propyl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes, altering their conformation and activity .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
*Calculated based on molecular formula.
Key Observations :
- Substituent Bulk and Solubility: The methyl(propyl)amino group in the target compound introduces moderate hydrophobicity compared to smaller substituents like amino (CAS 3167-49-5) . Branched alkyl chains (e.g., methyl(isobutyl)amino in ) may further reduce aqueous solubility due to increased steric hindrance.
Enzyme Modulation
- Glucokinase Activators: Analogs such as S 50164 and S 50612 (tetrahydrocyclopropa[a]indene-amide derivatives) exhibit potent acute antihyperglycemic effects in diabetic mice, though chronic efficacy is lacking . The methyl(propyl)amino group in the target compound may lack the conformational rigidity required for sustained enzyme activation.
- Vasodilation: Xanthinol nicotinate (pyridine-3-carboxylic acid derivative) acts as a vasodilator, suggesting that similar substituents could influence cardiovascular activity .
Q & A
Basic: What are the standard synthetic routes and reagents for synthesizing 6-[methyl(propyl)amino]pyridine-3-carboxylic acid?
Answer:
The synthesis typically involves multi-step organic reactions, including oxidation, reduction, and substitution. Key reagents and reaction types are summarized below:
| Reaction Type | Reagents Used |
|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide |
| Reduction | Lithium aluminum hydride, Sodium borohydride |
| Substitution | Alkyl halides, Acyl chlorides |
For example, the propylamine moiety may be introduced via nucleophilic substitution, while the carboxylic acid group could result from oxidation of a precursor alcohol or aldehyde. Optimization of solvent systems (e.g., polar aprotic solvents for substitution) and temperature control is critical for yield improvement .
Basic: Which spectroscopic and analytical techniques are recommended for characterizing this compound?
Answer:
Characterization relies on a combination of techniques:
- Nuclear Magnetic Resonance (NMR): Proton (¹H) and carbon (¹³C) NMR to confirm substituent positions and purity.
- Mass Spectrometry (MS): High-resolution MS for molecular weight verification.
- UV-Vis Spectroscopy: To assess electronic transitions influenced by the pyridine ring and substituents.
For structural analogs (e.g., 6-hydroxynicotinic acid), methods like UV, MS, and PMR (proton NMR) have been successfully applied .
Basic: What biological activities and molecular targets are associated with this compound?
Answer:
The compound exhibits potential interactions with enzymes or receptors, modulating their activity. Studies suggest it may act as a ligand for kinase inhibitors or GPCRs due to its pyridine-carboxylic acid scaffold. However, exact targets require validation via:
- In vitro binding assays (e.g., fluorescence polarization).
- Enzymatic activity screens (e.g., kinase inhibition profiling).
Early research highlights its candidacy for pharmaceutical development, but mechanistic pathways remain under investigation .
Advanced: How can researchers optimize reaction yields in multi-step syntheses of this compound?
Answer:
Yield optimization strategies include:
- Catalyst Screening: Transition-metal catalysts (e.g., Pd for cross-coupling) to enhance substitution efficiency.
- Purification Techniques: Gradient HPLC or recrystallization to isolate intermediates.
- Reaction Monitoring: In situ FTIR or TLC to track intermediate formation and adjust conditions dynamically.
For example, substituting traditional oxidizing agents (e.g., CrO₃) with milder alternatives (e.g., TEMPO/oxone) may reduce side reactions .
Advanced: How should discrepancies in reported biological activity data across studies be resolved?
Answer:
Contradictions often arise from structural analogs with subtle substituent differences. To resolve discrepancies:
- Comparative SAR Studies: Synthesize and test analogs (e.g., 6-cyclopropyl or 6-methoxy derivatives) to isolate substituent effects .
- Dose-Response Validation: Use standardized assays (e.g., IC₅₀ determination) across multiple cell lines.
- Meta-Analysis: Cross-reference PubChem bioactivity data and computational predictions (e.g., molecular docking) to identify outliers .
Advanced: What computational methods are suitable for modeling interactions between this compound and biological targets?
Answer:
- Molecular Docking: Use SMILES/InChI descriptors (e.g.,
InChI=1S/C10H13NO3...for structural analogs) to predict binding modes in targets like kinases . - MD Simulations: Assess stability of ligand-receptor complexes under physiological conditions.
- QSAR Modeling: Correlate substituent properties (e.g., logP, steric bulk) with activity data to guide analog design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
